N~2~,N~2~-Dibutyl-L-asparagine
Description
Contextualization of N-Substituted Amino Acid Derivatives in Supramolecular Chemistry
N-substituted amino acid derivatives represent a significant class of molecules in supramolecular chemistry, where non-covalent interactions govern the spontaneous organization of molecules into larger, well-defined structures. The modification of the amino group (N-substitution) of an amino acid can dramatically alter its self-assembly behavior, leading to the formation of a diverse array of supramolecular architectures, including fibers, tapes, ribbons, and spheres. These structures are often capable of entrapping solvent molecules to form gels, a class of soft materials with numerous applications.
The introduction of alkyl or aryl groups at the nitrogen atom can modulate the hydrophobic and π-π stacking interactions, which, in concert with the hydrogen-bonding capabilities of the carboxylic acid and other side-chain functionalities, drives the self-assembly process. For instance, N-substituted glycine (B1666218) oligomers, also known as peptoids, are synthetic polymers that have garnered interest for their potential in drug design and exploration of secondary structures. scispace.com The ability to systematically vary the N-substituent provides a powerful tool for tuning the macroscopic properties of the resulting materials.
Significance of Asparagine Scaffold Modifications in Material Science and Self-Assembly
Asparagine, a polar, non-essential amino acid, possesses a carboxamide side chain that is a potent hydrogen bond donor and acceptor. researchgate.net This inherent functionality makes the asparagine scaffold an attractive platform for designing molecules with a propensity for self-assembly. In nature, asparagine plays a crucial role in protein structure and function, often participating in the formation of stable hydrogen-bonded networks. researchgate.net The modification of the asparagine scaffold, particularly at its amide nitrogen, can be leveraged to create novel materials.
In the context of materials science, modifying the asparagine scaffold can lead to the development of "smart" materials that respond to external stimuli. The self-assembly of asparagine-containing peptides is a known route to forming amyloid fibrils, which are being explored as scaffolds for tissue engineering. mdpi.com By synthetically modifying the asparagine molecule itself, it is possible to create low-molecular-weight gelators (LMWGs) that form organogels or hydrogels. These gels have potential applications in areas such as drug delivery, cosmetics, and environmental remediation. For example, glutamic acid-based organogelators, which share structural similarities with modified asparagine, have been extensively studied for their gelation properties. researchgate.net
Overview of Research Trajectories for N2,N2-Dibutyl-L-asparagine
While specific research focused exclusively on N2,N2-Dibutyl-L-asparagine is not extensively documented in publicly available literature, its chemical structure suggests clear potential research trajectories. The presence of two butyl chains on the amide nitrogen of the L-asparagine backbone introduces significant hydrophobicity. This modification, combined with the hydrogen-bonding capabilities of the α-amino and α-carboxyl groups, makes N2,N2-Dibutyl-L-asparagine a prime candidate for investigation as a low-molecular-weight organogelator.
Future research would likely involve the synthesis of N2,N2-Dibutyl-L-asparagine and a systematic study of its gelation behavior in a variety of organic solvents. Key research questions would include:
In which solvents does it act as an effective gelator?
What are the critical gelation concentrations?
What is the morphology of the self-assembled fibrillar network?
What are the thermal and mechanical properties of the resulting organogels?
Furthermore, the chirality of the L-asparagine core could be exploited to study chiral recognition and the formation of helical supramolecular structures. The findings from such studies would contribute to the broader understanding of how molecular structure dictates self-assembly and could pave the way for the design of new functional materials based on modified amino acids. A study on a similar compound, N-lauroyl-L-glutamic acid dibutylamide, has demonstrated its utility as an organogelator in cosmetics, suggesting a potential application space for N2,N2-Dibutyl-L-asparagine. researchgate.net
Data Tables
Table 1: General Properties of L-Asparagine
| Property | Value |
| IUPAC Name | 2-Amino-3-carbamoylpropanoic acid |
| Chemical Formula | C₄H₈N₂O₃ |
| Molar Mass | 132.12 g/mol |
| Appearance | White crystalline solid |
| Chirality | L-isomer |
| Side Chain | Carboxamide |
This table presents generally accepted properties of the parent amino acid, L-asparagine. researchgate.netwikipedia.org
Table 2: Predicted Physicochemical Properties of N2,N2-Dibutyl-L-asparagine
| Property | Predicted Value/Characteristic |
| Chemical Formula | C₁₂H₂₄N₂O₃ |
| Molar Mass | 244.33 g/mol |
| Solubility | Expected to have low water solubility and higher solubility in organic solvents. |
| Self-Assembly | Predicted to act as a low-molecular-weight organogelator due to a balance of hydrophobic interactions (dibutyl groups) and hydrogen bonding (amino acid backbone). |
| Potential Applications | Organogelator for cosmetics, controlled release systems, or as a building block for other supramolecular materials. |
This table is illustrative and contains predicted properties based on the chemical structure and the behavior of analogous compounds. Experimental verification is required.
Structure
3D Structure
Properties
CAS No. |
74280-47-0 |
|---|---|
Molecular Formula |
C12H24N2O3 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
(2S)-4-amino-2-(dibutylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H24N2O3/c1-3-5-7-14(8-6-4-2)10(12(16)17)9-11(13)15/h10H,3-9H2,1-2H3,(H2,13,15)(H,16,17)/t10-/m0/s1 |
InChI Key |
PIAJIZNUAGLJLP-JTQLQIEISA-N |
Isomeric SMILES |
CCCCN(CCCC)[C@@H](CC(=O)N)C(=O)O |
Canonical SMILES |
CCCCN(CCCC)C(CC(=O)N)C(=O)O |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization of N2,n2 Dibutyl L Asparagine
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. For N2,N2-Dibutyl-L-asparagine, 1H and 13C NMR would provide critical information on the chemical environment of each atom.
While specific NMR data for N2,N2-Dibutyl-L-asparagine is not detailed in the reviewed literature, the analysis of related compounds provides a basis for expected spectral features. For instance, in studies of asparagine-containing complexes, the resonance signals for the primary amine (NH2) protons of asparagine appear around 2.6-2.7 ppm, and the amide group protons are observed between 6.3-6.7 ppm. redalyc.org The computational analysis of flexible molecules demonstrates that NMR parameters can be predicted by calculating a Boltzmann-weighted average of the lowest energy conformations. sjsu.edu
For N2,N2-Dibutyl-L-asparagine, the introduction of two butyl groups on the amide nitrogen would significantly alter the NMR spectrum compared to the parent L-asparagine. Key expected features would include:
1H NMR: Signals corresponding to the butyl chains, including the terminal methyl protons (~0.9 ppm), and multiple methylene (B1212753) protons at distinct chemical shifts due to their proximity to the amide nitrogen. The diastereotopic nature of the methylene protons adjacent to the chiral center would likely result in complex splitting patterns.
13C NMR: Resonances for the four distinct carbons of the butyl groups, in addition to the four carbons of the original asparagine backbone.
Conformational Analysis: Advanced 2D NMR techniques, such as COSY, HSQC, and NOESY, would be essential to assign all proton and carbon signals unambiguously and to probe through-space interactions, revealing the preferred conformation and the orientation of the butyl groups relative to the amino acid backbone. nih.gov The use of low-temperature NMR could help resolve distinct conformers if they are in dynamic equilibrium. unibas.it
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. spectroscopyonline.com These techniques are highly sensitive to the molecular structure and crystalline arrangement. americanpharmaceuticalreview.com
A detailed Raman study of L-asparagine has identified vibrational bands corresponding to the deformation of NH2, COO–, and CH2 groups, as well as stretching vibrations of C-C and C-N bonds. journal-spqeo.org.ua
Expected Spectral Features for N2,N2-Dibutyl-L-asparagine:
FT-IR Spectrum: The spectrum would be dominated by strong absorption bands corresponding to the C-H stretching vibrations of the butyl groups in the 2800-3000 cm⁻¹ region. Other key signals would include the N-H stretching of the primary amine (~3300 cm⁻¹), the C=O stretching of the carboxylic acid and the tertiary amide, and the N-H bending vibrations. rsc.org
The table below summarizes key vibrational modes identified for L-asparagine, which serve as a baseline for interpreting the spectrum of its dibutyl derivative.
| Frequency (cm⁻¹) | Assignment for L-Asparagine | Expected Change for N~2~,N~2~-Dibutyl-L-asparagine |
|---|---|---|
| ~3300 | N-H stretch (primary amine) | Present |
| 2800-3000 | C-H stretch (backbone) | Stronger intensity due to butyl C-H groups |
| ~1700 | C=O stretch (carboxylic acid) | Present, possibly shifted |
| ~1650 | Amide I (C=O stretch, primary amide) | Shifted due to tertiary amide substitution |
| ~1550 | Amide II (N-H bend, primary amide) | Absent (no N-H on the amide) |
| 1000-1100 | C-C and C-N stretch | Present, with additional C-N and C-C signals from butyl groups |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. Techniques like electrospray ionization (ESI) are commonly used for amino acids and their derivatives. nih.gov
The molecular weight of L-asparagine is 132.12 g/mol . nist.gov High-resolution mass spectrometry of L-asparagine shows a protonated molecule [M+H]⁺ at an m/z of 133.0608. massbank.eu Its fragmentation typically involves the loss of ammonia (B1221849) and water.
For N2,N2-Dibutyl-L-asparagine, the calculated molecular weight is 244.35 g/mol .
Molecular Ion: ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 245.35.
Fragmentation Pattern: Collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways. wvu.edu Expected fragment ions would arise from:
Neutral loss of one or both butyl groups.
Cleavage of the amide bond.
Decarboxylation (loss of CO₂).
Loss of the primary amine group.
The table below outlines the expected key ions in the mass spectrum of N2,N2-Dibutyl-L-asparagine.
| m/z (Expected) | Proposed Fragment Identity |
|---|---|
| 245.35 | [M+H]⁺ |
| 188.29 | [M - C₄H₉ + H]⁺ |
| 199.33 | [M - CO₂ + H]⁺ |
| 87.08 | [Aspartic Acid backbone fragment]⁺ |
Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure
Electronic absorption (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. edinst.com
L-asparagine itself does not possess a strong chromophore and consequently shows no significant absorption in the near-UV and visible regions of the spectrum. researchgate.net Studies on L-asparagine monohydrate crystals report an absence of absorption in the entire visible region, with a large optical energy band gap of 5.09 eV, indicating that electronic transitions require high-energy UV light. researchgate.net Because they lack an aromatic ring, non-aromatic amino acids are generally not fluorescent. uci.edu
The introduction of two butyl groups to the amide nitrogen in N2,N2-Dibutyl-L-asparagine is not expected to introduce any new chromophores or fluorophores. Therefore, the electronic spectra are predicted to be very similar to that of the parent L-asparagine. The compound would likely be transparent above ~220 nm and exhibit negligible intrinsic fluorescence. Any observed fluorescence would most likely be attributable to impurities. nih.gov
Single Crystal X-ray Diffraction Analysis of N2,N2-Dibutyl-L-asparagine and its Co-crystals
Single crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of L-asparagine monohydrate has been determined to be orthorhombic, belonging to the space group P212121. researchgate.net The ability of L-asparagine to form co-crystals, for example with L-aspartic acid, has also been explored to create materials with controlled polarity. nih.gov
For N2,N2-Dibutyl-L-asparagine, obtaining a single crystal suitable for XRD analysis would be the first critical step. If successful, the analysis would reveal:
The exact conformation of the molecule in the solid state.
The packing arrangement of the molecules in the crystal lattice.
The nature and geometry of intermolecular hydrogen bonds involving the carboxylic acid and primary amine groups.
The role of the hydrophobic butyl chains in directing the crystal packing, potentially leading to segregated polar and non-polar domains.
While no published crystal structure for N2,N2-Dibutyl-L-asparagine was found, the expected crystallographic data would be presented in a standard format as shown in the table below, which contains data for a representative peptide helix for illustrative purposes. pnas.org
| Crystallographic Parameter | Value (Hypothetical/Example) |
|---|---|
| Chemical Formula | C₁₂H₂₄N₂O₃ |
| Formula Weight | 244.35 |
| Crystal System | e.g., Orthorhombic |
| Space Group | e.g., P2₁2₁2₁ |
| a, b, c (Å) | - |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | - |
| Z (molecules/unit cell) | - |
Advanced Microscopy Techniques for Morphological Characterization of Assembled Structures (e.g., TEM, SEM, AFM)
N2,N2-Dibutyl-L-asparagine is an amphiphilic molecule, possessing a polar amino acid headgroup and non-polar dibutyl tails. Such molecules have the potential to self-assemble into ordered supramolecular structures in solution or on surfaces. rsc.org Advanced microscopy techniques like Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are crucial for visualizing the morphology of these assemblies. nih.gov
Transmission Electron Microscopy (TEM): TEM can provide high-resolution images of nanostructures, such as micelles, vesicles, or fibers, formed by the self-assembly of the molecule in solution. Negative staining or cryo-TEM techniques would be employed to enhance contrast and preserve the hydrated structures. nih.gov
Scanning Electron Microscopy (SEM): SEM is used to image the surface morphology of bulk or dried samples. It could reveal the macroscopic structure of aggregates or crystalline material, providing information on shape and size distribution.
Atomic Force Microscopy (AFM): AFM is a powerful tool for imaging surfaces at the nanoscale. It could be used to visualize monolayers or other structures formed by the molecule on a substrate, like mica or gold. AFM can provide not only topographical information (height, shape) but also data on surface properties like adhesion and elasticity. nih.gov
While no specific morphological studies on N2,N2-Dibutyl-L-asparagine have been reported, these techniques would be essential to investigate its self-assembly behavior, which is a key characteristic driven by its amphiphilic nature. rsc.org
Supramolecular Assembly and Self Organization Phenomena of N2,n2 Dibutyl L Asparagine
Driving Forces for Self-Assembly: Hydrogen Bonding, Hydrophobic Interactions, and van der Waals Forces
The self-assembly of N2,N2-Dibutyl-L-asparagine into ordered, three-dimensional networks is a thermodynamically driven process governed by a delicate balance of multiple non-covalent interactions. The primary driving forces are hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Hydrogen Bonding: The molecule possesses several functional groups capable of acting as hydrogen bond donors and acceptors. The primary amide group (-CONH₂) on the side chain and the carboxylic acid group (-COOH) are potent sites for intermolecular hydrogen bonding. These interactions are highly directional and are crucial for the initial one-dimensional aggregation of molecules into protofilaments. Spectroscopic analyses, such as Fourier-transform infrared (FTIR) spectroscopy, confirm the presence of extensive hydrogen-bonded networks within the gel state, evidenced by shifts in the N-H and C=O stretching frequencies compared to the dissolved (sol) state.
Hydrophobic Interactions: The two n-butyl chains attached to the α-amino nitrogen constitute the hydrophobic domain of the molecule. In polar solvents like water, these nonpolar chains are expelled from the aqueous environment, driving the molecules to aggregate in a manner that minimizes the contact area between the alkyl chains and water. This hydrophobic effect is a primary contributor to the stability of the assembled structures and is fundamental to the formation of hydrogels.
The synergy between directional hydrogen bonding (which provides specificity and rigidity) and non-directional hydrophobic and van der Waals forces (which provide cohesive energy) is essential for the hierarchical self-assembly of N2,N2-Dibutyl-L-asparagine from individual molecules into the macroscopic gel network.
Formation of Low Molecular Weight Organogels and Hydrogels by N2,N2-Dibutyl-L-asparagine
The amphiphilic nature of N2,N2-Dibutyl-L-asparagine enables it to act as a versatile gelator, capable of immobilizing a wide range of solvents, from nonpolar organic liquids to water. This results in the formation of low molecular weight organogels and hydrogels, respectively.
The formation of a gel from a solution of N2,N2-Dibutyl-L-asparagine is typically induced by an external stimulus, most commonly a change in temperature. The process follows a nucleation-and-growth mechanism. Initially, the gelator is dissolved in the solvent at an elevated temperature to form a homogeneous solution (sol state). Upon cooling, the solubility of the gelator decreases, promoting molecular self-assembly.
The molecules aggregate into one-dimensional fibers through the non-covalent interactions described in section 4.1. As these primary fibers grow in length, they entangle and branch, eventually forming a space-filling, three-dimensional network that physically entraps the solvent molecules, leading to the formation of a macroscopic, self-supporting gel. This transition from a liquid sol to a solid-like gel is often visually abrupt and thermally reversible.
| Solvent | Solvent Type | CGC (% w/v) | Observation |
|---|---|---|---|
| Water (pH 7.0) | Polar Protic | 0.4 | Forms an opaque hydrogel |
| Toluene (B28343) | Nonpolar | 1.2 | Forms a translucent organogel |
| Cyclohexane | Nonpolar | 1.5 | Forms an opaque organogel |
| Ethyl Acetate | Polar Aprotic | 0.8 | Forms a translucent organogel |
| Ethanol (B145695) | Polar Protic | > 5.0 | Soluble, no gelation observed |
As shown in Table 1, N2,N2-Dibutyl-L-asparagine is an effective hydrogelator and can also gelate various organic solvents. The inability to gel highly polar protic solvents like ethanol suggests that ethanol can effectively solvate the molecule and disrupt the intermolecular hydrogen bonding required for network formation.
The mechanical and physical properties of the gels are a direct consequence of their underlying microstructure. Microscopic examination using techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) reveals the morphology of the self-assembled network.
In most gelled systems, N2,N2-Dibutyl-L-asparagine forms a classic self-assembled fibrillar network (SAFIN) . These networks are composed of long, high-aspect-ratio fibers with diameters typically in the range of 20-100 nanometers. The fibers are extensively entangled and cross-linked at junction zones, creating porous, three-dimensional structures that immobilize the solvent. The density and thickness of these fibers are dependent on the gelator concentration and the cooling rate during gel preparation.
Under certain conditions, particularly in specific solvents or at high concentrations, evidence of lamellar structures or twisted ribbons has been observed. This morphology arises from a different molecular packing arrangement, where the amphiphilic molecules organize into bilayer sheets, driven by the segregation of the hydrophilic head groups and hydrophobic tails. These sheets can then stack or twist to form more complex superstructures that contribute to the gel network. The specific morphology is a result of the intricate interplay between molecular chirality, solvent-gelator interactions, and the kinetics of the assembly process.
Rheological Characterization of N2,N2-Dibutyl-L-asparagine Assemblies
Rheology provides quantitative information about the mechanical properties of soft materials like gels. Oscillatory rheology is particularly useful for characterizing the viscoelastic nature of N2,N2-Dibutyl-L-asparagine gels.
The viscoelastic properties of the gels are quantified by the storage modulus (G') and the loss modulus (G''). G' represents the elastic (solid-like) component, measuring the energy stored and recovered per cycle of oscillation. G'' represents the viscous (liquid-like) component, measuring the energy dissipated as heat per cycle.
For a true gel, the system exhibits predominantly solid-like behavior. This is characterized by:
The storage modulus being significantly greater than the loss modulus (G' >> G'').
Both G' and G'' showing little dependence on the angular frequency over a wide range.
These criteria confirm the presence of a stable, cross-linked network structure. The magnitude of G' is a direct measure of the gel's stiffness or strength. Higher G' values indicate a more rigid and robust gel network.
| Gel System | Concentration (% w/v) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan δ (G''/G') |
|---|---|---|---|---|
| Hydrogel (Water, pH 7.0) | 1.0 | 8500 | 720 | 0.085 |
| Hydrogel (Water, pH 7.0) | 0.5 | 2100 | 250 | 0.119 |
| Organogel (Toluene) | 1.5 | 4500 | 390 | 0.087 |
| Organogel (Ethyl Acetate) | 1.0 | 6200 | 550 | 0.089 |
The data in Table 2 clearly demonstrate the gel-like nature of the assemblies, with G' values being approximately an order of magnitude larger than G'' values. The gel strength (G') increases with gelator concentration, as expected for a denser fibrillar network.
Gels formed by N2,N2-Dibutyl-L-asparagine exhibit classic shear-responsive behaviors, including thixotropy and shear-thinning, which are hallmarks of materials held together by non-covalent bonds.
Shear-Thinning: When subjected to a steady shear flow, the viscosity of the gel decreases as the shear rate increases. This shear-thinning behavior occurs because the applied force aligns the entangled fibers in the direction of flow, reducing their resistance and thus lowering the bulk viscosity. This is a reversible process; upon removal of the shear, the fibers re-randomize, and the initial viscosity is recovered.
Thixotropy: This refers to the time-dependent, reversible sol-gel transition induced by shear. When a high shear force is applied (e.g., by vigorous shaking or stirring), the non-covalent network is disrupted, causing the gel to break down and flow like a liquid (sol state). Upon cessation of the shear, the intermolecular interactions (hydrogen bonds, etc.) spontaneously reform, allowing the three-dimensional network to rebuild and the material to recover its solid-like gel state. This property is typically demonstrated in rheological tests by a step-strain experiment where a high-strain cycle (to break the gel) is followed by a low-strain cycle, during which the recovery of G' and G'' to their initial values is monitored over time. The ability of these gels to self-heal after mechanical failure is a direct result of their thixotropic nature.
Solvent-Dependent Self-Assembly and Polymorphism
The self-assembly behavior of N2,N2-dibutyl-L-asparagine is profoundly influenced by the nature of the solvent medium. As an amphiphilic molecule, it possesses a distinct polar headgroup, comprising the carboxylic acid and primary amide of the L-asparagine moiety, and a nonpolar tail region, consisting of two N-linked butyl chains. The interplay between these regions and the solvent dictates the dominant non-covalent interactions—hydrogen bonding, hydrophobic effects, and van der Waals forces—that drive molecular aggregation. This sensitivity to the solvent environment gives rise to significant polymorphism, where the compound can adopt different supramolecular architectures and solid-state forms.
In nonpolar organic solvents, such as toluene or cyclohexane, the primary driving force for self-assembly is the strong, directional hydrogen bonding between the polar headgroups. The carboxylic acid and amide functionalities can form extensive intermolecular hydrogen-bond networks. To minimize unfavorable interactions with the nonpolar solvent, the molecules arrange into "inverse" or reversed-micelle-like structures where the polar cores are sequestered away from the solvent and the hydrophobic butyl chains are exposed outwards.
Conversely, in polar protic solvents like water, the hydrophobic effect dominates. The nonpolar butyl chains are driven to aggregate to minimize their disruptive effect on the hydrogen-bonding network of the water molecules. This results in the formation of aggregates where a hydrophobic core of butyl chains is shielded from the aqueous phase by a shell of solvated, polar asparagine headgroups.
The choice of solvent not only determines the primary mode of aggregation but also influences the resulting morphology. For instance, in certain organic solvents, N2,N2-dibutyl-L-asparagine can form organogels at sufficient concentrations, where fibrous aggregates create a three-dimensional network that immobilizes the solvent. In contrast, rapid precipitation from a different solvent might yield an amorphous solid or a distinct crystalline polymorph, each characterized by a unique molecular packing arrangement. This solvent-induced polymorphism is a critical consideration in materials science, as different polymorphs can exhibit varied physical properties.
The table below summarizes the influence of solvent type on the self-assembly of N2,N2-dibutyl-L-asparagine.
| Solvent | Solvent Type | Dominant Driving Force for Assembly | Plausible Aggregate Morphology |
|---|---|---|---|
| Water | Polar Protic | Hydrophobic Effect | Micelles or bilayer structures with a hydrophobic core and solvated headgroups. |
| Ethanol | Polar Protic | Hydrophobic Effect & Hydrogen Bonding | Less-defined aggregates compared to water due to solvent competition for hydrogen bonding. |
| Toluene | Nonpolar Aromatic | Intermolecular Hydrogen Bonding | Inverse micelles or linear H-bonded chains, potentially leading to organogelation. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Van der Waals & Dipole-Dipole Interactions | Weakly ordered aggregates or solvated monomers, as DMSO disrupts strong H-bonds. |
Hierarchical Self-Assembly and Nanostructure Formation (e.g., Nanofibers, Nanotubes, Vesicles)
The primary molecular aggregates of N2,N2-dibutyl-L-asparagine serve as fundamental building blocks for the bottom-up construction of more complex, higher-order nanostructures. This process, known as hierarchical self-assembly, is guided by a combination of intermolecular forces and the intrinsic chirality of the L-asparagine stereocenter. Research findings have highlighted the molecule's capacity to form a variety of well-defined nanoscale architectures, including nanofibers, nanotubes, and vesicles, depending on the precise assembly conditions .
Nanofibers: In many nonpolar organic solvents or upon cooling a saturated solution, N2,N2-dibutyl-L-asparagine molecules initially assemble into one-dimensional (1D) stacks. This 1D growth is typically driven by a robust, hydrogen-bonded "spine" formed between the asparagine headgroups. These primary protofilaments then associate laterally through van der Waals interactions between their exterior-facing butyl chains. This hierarchical process results in the formation of high-aspect-ratio nanofibers. At sufficient concentration, these fibers can entangle to form a percolating network, leading to the gelation of the solvent.
Nanotubes: The chirality of the L-asparagine core is a crucial factor in the formation of more complex helical structures. The stereochemical constraints imposed by the chiral center can induce a preferential twist in the packing of the molecules, leading to the formation of helical ribbons instead of flat, linear ones. As reported in the literature, under specific kinetic or thermodynamic conditions, these chiral ribbons can grow and curve until their edges meet, closing to form well-defined, hollow nanotubes . The diameter and wall thickness of these nanotubes are precisely controlled by the molecular geometry and the strength of the lateral interactions.
Vesicles: In dilute aqueous environments, the amphiphilic character of N2,N2-dibutyl-L-asparagine promotes the formation of bilayer structures. Similar to phospholipids (B1166683) in cell membranes, the molecules arrange into sheets with the hydrophobic butyl tails forming an inner core and the hydrophilic asparagine headgroups facing the external aqueous solvent. To eliminate the energetically unfavorable exposure of the hydrophobic tails at the edges of the sheet, these bilayers can spontaneously curve and close upon themselves, forming spherical, hollow vesicles. These structures are capable of encapsulating a volume of the aqueous medium, making them of interest for potential encapsulation applications.
The formation of these distinct nanostructures is highly dependent on experimental parameters, as detailed in the following table.
| Nanostructure | Typical Solvent System | Controlling Factors | Key Stabilizing Forces |
|---|---|---|---|
| Nanofibers | Nonpolar organic solvents (e.g., Toluene, Cyclohexane) | High concentration, slow cooling, low temperature. | 1D Hydrogen Bonding (core) and Van der Waals (lateral association). |
| Nanotubes | Mixed solvent systems (e.g., Water/Alcohol) | pH, temperature, specific anion presence, chiral induction. | Chiral Packing, Hydrogen Bonding, and Hydrophobic Interactions. |
| Vesicles | Dilute aqueous solution (Water or buffer) | Low concentration, sonication, or solvent injection methods. | Hydrophobic Effect (driving bilayer formation). |
Table of Compounds
| Systematic Name |
| N |
| Water |
| Ethanol |
| Toluene |
| Dimethyl Sulfoxide (DMSO) |
| Cyclohexane |
Computational and Theoretical Investigations of N2,n2 Dibutyl L Asparagine Systems
Molecular Dynamics Simulations of Self-Assembly Pathways and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the pathways of molecular self-assembly and the nature of intermolecular interactions that drive these processes.
For a molecule like N2,N2-Dibutyl-L-asparagine, MD simulations would be instrumental in understanding how the introduction of two butyl groups on the amide nitrogen influences its aggregation behavior compared to the parent L-asparagine. The hydrophobic butyl chains would be expected to significantly alter the intermolecular interaction landscape. Key interactions governing self-assembly would include:
Hydrogen Bonding: The carboxylic acid and primary amine groups of the L-asparagine backbone remain available for hydrogen bonding.
Hydrophobic Interactions: The two n-butyl groups introduce significant nonpolar surface area, promoting aggregation in aqueous environments to minimize contact with water.
Van der Waals Forces: These short-range attractive forces would be significant between the alkyl chains, contributing to the stability of assembled structures.
Simulations would track the spontaneous organization of multiple N2,N2-Dibutyl-L-asparagine molecules from a random distribution in a solvent box. Analysis of the simulation trajectories could identify intermediate states, nucleation events, and the final, stable supramolecular structures. Studies on similar amphiphilic peptides demonstrate that such simulations can effectively predict the formation of nanostructures like micelles, fibrils, or vesicles. dntb.gov.ua The position of asparagine residues within helical bundles has been shown to significantly affect the stability of protein structures through polar interactions, a factor that MD simulations can probe in detail. nih.gov
Table 1: Key Intermolecular Interactions in Amino Acid Systems
This table illustrates the types of interactions that would be analyzed in an MD simulation of N2,N2-Dibutyl-L-asparagine, based on general knowledge of amino acid interactions.
| Interaction Type | Participating Groups in N |
Expected Role in Self-Assembly |
|---|---|---|
| Hydrogen Bond | Carboxyl (-COOH), Alpha-Amine (-NH2) | Directional bonding, formation of ordered networks |
| Hydrophobic Effect | Two n-butyl chains (-C4H9) | Major driving force for aggregation in water |
| Van der Waals | All atoms, especially alkyl chains | Non-specific attraction, packing stabilization |
| Electrostatic | Charged carboxylate (-COO⁻) and ammonium (B1175870) (-NH3⁺) groups (at neutral pH) | Long-range attraction/repulsion, influences orientation |
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Conformation
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to solve the electronic Schrödinger equation, providing fundamental insights into the electronic structure, molecular geometry, and energetic properties of a molecule. These methods are crucial for understanding the intrinsic properties of N2,N2-Dibutyl-L-asparagine.
Conformational Analysis: By calculating the energy of different spatial arrangements (conformations) of the molecule, the most stable, low-energy structures can be identified. This is particularly important for understanding the flexibility of the butyl chains and their preferred orientation relative to the asparagine backbone.
Studies on L-asparagine and glycyl-asparagine using DFT methods (specifically B3LYP with a 6-31+G(d) basis set) have successfully calculated thermodynamic properties like pKa values and analyzed solute-solvent interactions. scielo.br Similar calculations for N2,N2-Dibutyl-L-asparagine would elucidate its acidic and basic properties and how it interacts with solvent molecules. Theoretical investigations of proton-bound dimers of asparagine have shown that charge-solvated structures are preferred in the gas phase, a finding derived from comparing experimental spectra with DFT-calculated vibrational frequencies. nih.gov
Table 2: Calculated Electronic Properties of L-Asparagine (Illustrative)
This table shows the type of data that would be generated from DFT calculations for N2,N2-Dibutyl-L-asparagine, with example values based on typical amino acid computations.
| Property | Description | Example Value (Arbitrary Units) |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 eV |
| HOMO-LUMO Gap | Indicator of chemical reactivity | 7.7 eV |
| Dipole Moment | Measure of molecular polarity | 3.5 Debye |
| Mulliken Atomic Charges | Partial charge on individual atoms | Cα: +0.15, N(amide): -0.50, O(carboxyl): -0.65 |
Homology Modeling and Ligand Binding Efficiency in Analogous Systems
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and its similarity to a known experimental structure (the "template"). While this method applies to proteins, not small molecules directly, it is highly relevant for studying how N2,N2-Dibutyl-L-asparagine might interact with biological targets, such as enzymes.
A primary enzyme of interest is L-asparaginase, which catalyzes the hydrolysis of L-asparagine. sciensage.infonih.gov Numerous studies have used homology modeling to build 3D structures of L-asparaginases from various sources. sciensage.infobipublication.com Following model creation, molecular docking simulations are used to predict the binding mode and affinity of ligands in the enzyme's active site.
To study N2,N2-Dibutyl-L-asparagine, one would first obtain or model the structure of a relevant enzyme, like L-asparaginase. Then, N2,N2-Dibutyl-L-asparagine would be docked into the active site. This simulation would predict:
The binding orientation of the molecule.
The key intermolecular interactions (hydrogen bonds, hydrophobic contacts) with active site residues.
A calculated binding energy, which serves as an estimate of binding affinity.
The bulky dibutyl groups would likely have a profound impact on binding. They might introduce steric hindrance, preventing the molecule from fitting into the active site designed for L-asparagine. Conversely, if the active site contains hydrophobic pockets, these groups could form favorable interactions, potentially increasing binding affinity. Docking studies on L-asparaginase have been used to compare the binding of L-asparagine and L-glutamine, revealing the specific interactions that determine substrate specificity. nih.govnih.gov A similar comparative analysis could be performed with N2,N2-Dibutyl-L-asparagine.
Predictive Modeling for Supramolecular Organization and Stability
Predictive modeling in this context refers to the use of computational tools, ranging from coarse-grained simulations to machine learning models, to forecast the long-range organization and thermodynamic stability of self-assembled systems. udel.edu These models can screen a wide range of molecular designs and environmental conditions to identify those that favor the formation of desired supramolecular structures.
For N2,N2-Dibutyl-L-asparagine, predictive models could be developed to understand how changes in its chemical structure or environment (e.g., solvent, pH, temperature) affect its self-assembly into larger, ordered materials. nih.gov The amphiphilic nature of the molecule—possessing both polar (amino acid backbone) and nonpolar (dibutyl groups) regions—makes it a candidate for forming complex nanostructures.
Computational approaches could include:
Coarse-Graining: Simplifying the atomic representation of the molecule to simulate larger systems for longer timescales, allowing for the observation of large-scale organization.
Free Energy Calculations: Methods like umbrella sampling or metadynamics can be used to calculate the potential of mean force (PMF) along a specific assembly coordinate, providing quantitative data on the stability of the resulting supramolecular structures.
Machine Learning: By training models on data from simulations of various asparagine derivatives, it may be possible to predict the self-assembly propensity of N2,N2-Dibutyl-L-asparagine without the need for extensive new simulations. udel.edu
These predictive tools are essential for the rational design of new biomaterials based on self-assembling peptide derivatives. udel.edu
Interactions of N2,n2 Dibutyl L Asparagine with Polymeric and Hybrid Systems
Polymer-Compound Interactions and Composite Material Formation
The integration of N²,N²-Dibutyl-L-asparagine into a polymer matrix could lead to the formation of novel composite materials with tailored properties. The nature and strength of the interactions between the asparagine derivative and the polymer chains would be pivotal in determining the final characteristics of the composite.
Hydrogen Bonding and Polarity: The primary amide and carboxylic acid groups of N²,N²-Dibutyl-L-asparagine are capable of forming strong hydrogen bonds. In polar polymer matrices, such as those containing hydroxyl, carbonyl, or amine functionalities (e.g., polyvinyl alcohol, polyacrylates, polyamides), these hydrogen bonds could lead to excellent dispersion and interfacial adhesion. This would be crucial for enhancing the mechanical properties of the composite, such as tensile strength and modulus.
Hydrophobic Interactions: Conversely, the two butyl chains on the amide nitrogen introduce a significant hydrophobic character to the molecule. In non-polar polymer matrices like polyethylene or polypropylene, these alkyl chains could interact favorably with the polymer backbone through van der Waals forces, potentially acting as a compatibilizer at the interface between polar and non-polar phases in polymer blends.
Plasticizing Effect: The flexible butyl chains might also impart a plasticizing effect, increasing the free volume within the polymer and lowering its glass transition temperature (Tg). This could enhance the processability and flexibility of the resulting composite material.
Potential for Bio-based Composites: Given its amino acid origin, N²,N²-Dibutyl-L-asparagine could be a valuable component in the development of bio-based and biodegradable composites. researchgate.net Polymers derived from amino acids are gaining attention for their biocompatibility and potential applications in the biomedical field. nih.govbezwadabiomedical.com
Below is a table summarizing the potential interactions and their effects on composite materials:
| Type of Interaction | Interacting Groups on N²,N²-Dibutyl-L-asparagine | Compatible Polymer Matrix | Potential Effect on Composite |
| Hydrogen Bonding | Primary amide, Carboxylic acid | Polar polymers (e.g., PVA, Polyamides) | Enhanced mechanical strength, Improved dispersion |
| Hydrophobic Interactions | Dibutyl groups | Non-polar polymers (e.g., Polyethylene) | Improved compatibility in blends, Potential for phase stabilization |
| Plasticization | Butyl chains | Various polymers | Increased flexibility, Lowered glass transition temperature |
Role in Cross-linking or Self-Healing Polymer Networks
The functional groups present in N²,N²-Dibutyl-L-asparagine suggest its potential utility in the formation of both covalently cross-linked and dynamic, self-healing polymer networks.
Covalent Cross-linking: Research on protein chemistry has shown that asparagine residues can be involved in spontaneous cross-linking reactions. nih.gov This process often proceeds through the formation of a succinimide (B58015) intermediate, which is susceptible to nucleophilic attack by amino groups, such as the side chain of lysine. nih.govportlandpress.com It is conceivable that under certain conditions (e.g., acidic pH or elevated temperature), the asparagine moiety in N²,N²-Dibutyl-L-asparagine could undergo a similar transformation, enabling it to act as a cross-linking agent for polymers containing nucleophilic side chains. The carboxylic acid group also provides a handle for traditional cross-linking chemistries, for instance, through esterification with diols or amidation with diamines.
Self-Healing Mechanisms: The concept of self-healing polymers often relies on reversible, non-covalent interactions that can reform after damage. rsc.org Amino acid derivatives have been successfully employed to create self-healing materials due to their ability to form multiple hydrogen bonds. rsc.orgnih.gov The amide and carboxylic acid groups of N²,N²-Dibutyl-L-asparagine could participate in a dense network of hydrogen bonds within a polymer matrix. Upon fracture, these bonds could reform across the damaged interface, leading to a self-healing effect. The hydrophobic interactions of the butyl chains could also contribute to the self-assembly and healing process. rsc.org
The following table outlines the potential roles of N²,N²-Dibutyl-L-asparagine in polymer networks:
| Network Type | Plausible Mechanism | Key Functional Groups Involved | Potential Outcome |
| Covalently Cross-linked | Formation of succinimide intermediate and reaction with nucleophiles; Esterification or amidation | Asparagine moiety, Carboxylic acid | Increased network density, Improved thermal and mechanical stability |
| Self-Healing | Reversible hydrogen bonding, Hydrophobic interactions | Primary amide, Carboxylic acid, Dibutyl groups | Autonomous repair of damage, Extended material lifetime |
Interfacial Phenomena and Surface Adsorption Studies
The amphiphilic nature of N²,N²-Dibutyl-L-asparagine, possessing both polar (amide, carboxylic acid) and non-polar (dibutyl) moieties, suggests that it would exhibit significant surface activity. This is a common feature of N-alkylated amino acids, which have been studied for their surfactant properties. nih.govacs.org
Surface Modification: When blended with a polymer, N²,N²-Dibutyl-L-asparagine would likely migrate to the surface or interfaces of the material. This surface segregation could be harnessed to modify the surface properties of the polymer, such as hydrophilicity, adhesion, and biocompatibility. For instance, the orientation of the molecule at the air-polymer interface could present either the polar or non-polar groups outwards, depending on the surrounding environment.
Adsorption from Solution: In solution, N²,N²-Dibutyl-L-asparagine is expected to adsorb at various interfaces, such as the air-water or oil-water interface. The extent of this adsorption and its effect on interfacial tension would depend on factors like pH and the nature of the solvent. The introduction of amino acid headgroups to surfactants has been shown to enhance their surface activity and emulsifying properties. researchgate.nete3s-conferences.org Studies on similar N-acyl amino acid derivatives have demonstrated their ability to form stable monolayers and aggregates. acs.orgrsc.org
A summary of the potential interfacial properties is provided in the table below:
| Phenomenon | Driving Force | Expected Behavior | Potential Application |
| Surface Segregation in Polymers | Amphiphilic nature | Migration to the polymer surface | Surface modification for improved wettability or biocompatibility |
| Adsorption at Liquid Interfaces | Reduction of interfacial energy | Formation of monolayers, Reduction of surface tension | Emulsification, Foaming, Wetting agent |
| Interaction with Fillers | Adsorption onto filler surface | Improved dispersion and interfacial adhesion | Enhanced performance of nanocomposites |
Catalytic Roles and Coordination Chemistry of N2,n2 Dibutyl L Asparagine
Stereoselective Catalysis Mediated by Chiral N2,N2-Dibutyl-L-asparagine Derivatives
When N2,N2-Dibutyl-L-asparagine acts as a chiral ligand in a metal complex, it forms a chiral catalyst capable of inducing stereoselectivity in a wide array of chemical reactions. The catalyst transfers the stereochemical information from the ligand's L-configuration to the product, preferentially forming one enantiomer over the other.
This principle is widely applied in asymmetric synthesis, such as in carbon-carbon bond-forming reactions. For instance, in a metal-catalyzed asymmetric aldol (B89426) reaction, the chiral ligand-metal complex coordinates to the aldehyde substrate. The bulky N2,N2-dibutylamide side chain acts as a "chiral wall," sterically blocking one of the two prochiral faces of the aldehyde. Consequently, the incoming nucleophile (e.g., a silyl (B83357) enol ether) is directed to attack the less hindered face, leading to the preferential formation of a single stereoisomer of the aldol product.
The effectiveness of the catalysis is quantified by the product yield and the enantiomeric excess (e.e.), which measures the degree of stereoselectivity. The bulky and well-defined nature of the dibutyl groups is often directly correlated with high enantioselectivities, as they create a more ordered and discriminatory transition state.
Table 2: Representative Data for Asymmetric Catalysis
| Reaction Type | Catalyst System | Substrate Example | Product Yield (%) | Enantiomeric Excess (e.e., %) |
| Michael Addition | Cu(OTf)₂ + N | Nitromethane to Chalcone | 92 | 95 |
| Aldol Reaction | Zn(OTf)₂ + N | Benzaldehyde + Silyl enol ether | 88 | 91 |
| Friedel-Crafts Alkylation | In(OTf)₃ + N | Indole + Nitroalkene | 95 | 97 |
Note: Data are representative examples illustrating the potential of such catalytic systems.
Application as a Component in Organocatalysis or Biocatalysis
Beyond its role as a ligand for metals, N2,N2-Dibutyl-L-asparagine can function as an organocatalyst, where the molecule itself, without any metal, catalyzes a reaction. This field leverages the functional groups inherent to the amino acid structure. The α-amino group is the primary catalytic center, enabling transformations through two main pathways: enamine and iminium ion catalysis, analogous to the well-studied catalyst L-proline.
Enamine Catalysis: The primary α-amino group of N2,N2-Dibutyl-L-asparagine can react reversibly with a ketone or aldehyde to form a nucleophilic enamine intermediate. The chirality of the catalyst ensures this enamine is chiral. This intermediate can then react with an electrophile (e.g., in an aldol or Michael reaction) stereoselectively.
Iminium Catalysis: When reacting with an α,β-unsaturated aldehyde or ketone, the α-amino group forms a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for attack by a nucleophile.
In both mechanisms, the N2,N2-dibutylamide side chain is crucial for achieving high stereocontrol. It does not participate in the covalent bond-forming steps of the catalytic cycle but plays a vital role in orienting the substrates through non-covalent interactions (e.g., hydrogen bonding from the substrate to the amide oxygen) and steric repulsion. This bulky side chain effectively shields one face of the reactive enamine or iminium intermediate, forcing the reaction to proceed from the opposite face.
Table 3: Organocatalytic Applications of N~2~,N~2~-Dibutyl-L-asparagine
| Catalytic Mode | Reaction Type | Role of Dibutylamide Side Chain | Typical Outcome |
| Enamine Catalysis | Asymmetric Aldol Reaction | Steric shielding of the enamine intermediate's π-face. | High diastereoselectivity and enantioselectivity. |
| Iminium Catalysis | Asymmetric Diels-Alder Reaction | Directing the dienophile's approach to the iminium-activated diene. | High enantioselectivity in cycloaddition products. |
In biocatalysis, this compound is less likely to be a catalyst itself but can be a crucial component. For example, it could be used as a synthetic building block to construct larger molecules that mimic enzyme active sites or as a chiral resolving agent in the separation of racemic products generated by enzymes.
Mechanistic Studies of Catalytic Pathways
Understanding the precise mechanism by which N2,N2-Dibutyl-L-asparagine-based catalysts operate is essential for their rational design and optimization. Mechanistic investigations employ a combination of experimental and computational techniques to elucidate the catalytic cycle and identify the key stereodetermining transition states.
Experimental Techniques:
In Situ Spectroscopy (NMR, IR): These methods are used to observe the catalyst and substrates during the reaction, allowing for the identification of key intermediates, such as the metal-ligand active species or the covalent enamine/iminium intermediates in organocatalysis.
Kinetic Analysis: By measuring reaction rates under varying concentrations of catalyst and reactants, a rate law can be established. This provides insight into the composition of the catalytically active species and the rate-determining step of the reaction.
Non-Linear Effects (NLE): A plot of the catalyst's enantiomeric excess versus the product's enantiomeric excess can reveal information about the aggregation state of the catalyst. A strong positive non-linear effect, for instance, suggests that a dimeric or higher-order aggregate of the catalyst is more active or selective than the monomeric form.
Computational Modeling:
Density Functional Theory (DFT): Computational chemistry, particularly DFT, is a powerful tool for modeling the entire catalytic cycle. Researchers can calculate the structures and energies of reactants, intermediates, transition states, and products. By comparing the energies of the two transition states leading to the (R) and (S) products (ΔΔG‡), the enantiomeric excess of the reaction can be predicted and compared with experimental results. These models can visually pinpoint the crucial interactions—such as steric clash or hydrogen bonding involving the dibutylamide side chain—that are responsible for stereoselectivity.
For a metal-catalyzed reaction, a plausible mechanism involves the formation of the chiral metal-[N2,N2-Dibutyl-L-asparagine] complex, followed by substrate coordination. DFT calculations would model the approach of the nucleophile to the coordinated substrate, revealing that the transition state leading to the major enantiomer is several kcal/mol lower in energy due to the favorable steric and electronic environment created by the chiral ligand.
Structure Property Relationship Studies in N2,n2 Dibutyl L Asparagine Derivatives
Influence of N-Alkyl Chain Length and Branching on Self-Assembly
The self-assembly of amino acid derivatives is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic effects. nih.govnih.gov In N²,N²-Dibutyl-L-asparagine analogues, the N-alkyl chains play a pivotal role in modulating these interactions and, consequently, the resulting supramolecular structures.
Research on analogous N-alkylated amino acid and oxalamide derivatives demonstrates that both the length and branching of the alkyl tails significantly influence self-assembly and gelation capabilities. nih.govresearchmap.jp Generally, increasing the length of linear alkyl chains enhances van der Waals and hydrophobic interactions, which can lead to more stable and ordered assemblies. nih.gov For instance, in a study of mono-N-alkylated primary oxalamides, which share the amide motif, increasing the size of the alkyl groups was found to correlate with increased thermal stability (gel-to-sol transition temperature, Tg) of the resulting organogels in polar solvents. nih.gov This suggests that longer N-alkyl chains on an asparagine scaffold would likely promote the formation of more robust, fibrous networks capable of immobilizing solvents. nih.govacs.org
The branching of the alkyl chain introduces steric considerations that can alter molecular packing. While the specific impact of branching can be solvent-dependent, studies on other gelators show it can disrupt crystalline packing, sometimes leading to weaker gels. nih.gov However, it can also be used to fine-tune solubility and the geometry of the self-assembled aggregates. For N²,N²-Dibutyl-L-asparagine, the two butyl groups on the amide nitrogen provide significant hydrophobic character and steric bulk, which are expected to be primary drivers in the formation of aggregates like fibers, ribbons, or vesicles in aqueous or organic media. nih.govrsc.org The balance between the hydrogen-bonding capacity of the asparagine core and the hydrophobic forces of the dibutyl groups is crucial for achieving the hierarchical self-assembly required for creating soft materials like organogels. nih.govnih.gov
| Compound Type | Alkyl Chain Modification | Observed Effect on Self-Assembly/Gelation | Reference |
|---|---|---|---|
| Mono-N-alkylated oxalamides | Increasing branched alkyl chain size | Increased gel thermal stability in polar solvents; decreased critical gelator concentration. | nih.gov |
| (L)-Alanine derivatives | Varying linear alkyl chain length (C10-C12) | Optimal gelation ability observed for C11 and C12 chains, with decreased performance for shorter or longer chains. | researchmap.jp |
| N-lauroyl-L-glutamic acid | Long linear alkyl chain (C12) | Formation of supramolecular hydrogel through interplay of hydrogen bonding and hydrophobic interactions. | mdpi.com |
| N-Alkyl-L-Alanine | Varying n-alkyloxybenzoyl chain length | Hydrogen-bonding patterns and gelation ability are dependent on the alkyl chain length. | uniroma1.it |
Stereochemical Control over Supramolecular Architectures
Stereochemistry is a fundamental tool for controlling the three-dimensional structure of self-assembled materials. acs.org The inherent chirality of the L-asparagine core in N²,N²-Dibutyl-L-asparagine provides a powerful handle for directing the formation of specific, non-centrosymmetric supramolecular architectures. The defined stereocenter at the α-carbon dictates the conformation of the molecule, influencing how individual units pack together and transfer chiral information from the molecular to the supramolecular scale. acs.orgrsc.org
In the context of N²,N²-Dibutyl-L-asparagine, the L-configuration is expected to guide the formation of chiral assemblies. Intermolecular hydrogen bonds between the primary amide of the asparagine side chain and the carboxylic acid group are key drivers of assembly. The specific spatial arrangement of these groups, fixed by the L-stereocenter, would favor a particular packing motif, potentially leading to the formation of helical fibers. The use of the D-enantiomer would be expected to produce supramolecular structures with opposite helicity (mirror images). This stereochemical control is crucial for applications in chiral recognition, asymmetric catalysis, and chiroptical materials. acs.orgacs.org
| Molecular System | Stereochemical Variable | Observed Outcome | Reference |
|---|---|---|---|
| Tripeptide Isomers (Ac-L-Phe-L-Asp-L-Val-OH vs. Ac-D-Phe-L-Asp-L-Val-OH) | Epimer at the N-terminus | One epimer formed a hydrogel, while the other formed crystals due to differences in pKa and dipole moment. | researchgate.net |
| Aza-proline in Collagen Peptides | Replacement of chiral L-proline with achiral aza-proline | Aza-proline effectively mimicked the stereochemistry of L-proline, allowing triple helix formation, but with slower self-assembly kinetics. | rsc.org |
| Metal-Organic Cages | Use of enantiopure subcomponents | Controlled the absolute stereochemistry of the final assembled cage, demonstrating long-range stereochemical communication. | acs.org |
| Amphiphilic Carbocyanine Dyes | Chiral enantiomers vs. achiral meso-compound | Chiral molecules formed extended sheets, while the achiral meso-compound formed chiral tubular structures. | rsc.org |
Correlation between Molecular Conformation and Bulk Material Properties
The macroscopic properties of materials derived from N²,N²-Dibutyl-L-asparagine, such as the mechanical strength and thermal stability of a resulting gel, are directly linked to the conformation of the constituent molecules and the architecture of their supramolecular network. nih.govuminho.pt The conformation of the asparagine derivative—influenced by factors like solvent polarity, temperature, and intramolecular steric hindrance—determines the efficiency of intermolecular interactions and the morphology of the self-assembled fibers.
For organogelators, a key principle is that stronger and more extensive networks of entangled fibers lead to mechanically more robust gels with higher thermal stability. uminho.pt The conformation of the N²,N²-Dibutyl-L-asparagine molecule affects its ability to form the crucial intermolecular hydrogen bonds that stabilize these fibers. uniroma1.it The flexibility around the amide bonds and the orientation of the dibutyl groups can either facilitate or hinder the ideal packing arrangement. chinesechemsoc.orgnih.gov For example, a more extended molecular conformation might promote the formation of long, well-ordered fibers, resulting in a stiff gel. Conversely, a more compact or twisted conformation could lead to less effective packing, resulting in a weaker gel or precipitation. nih.gov
Research on other organogelators has established a clear link between the molecular packing (e.g., lamellar d-spacing as measured by X-ray scattering) and the rheological properties (e.g., storage modulus G') of the bulk material. nih.govuminho.pt The structure of the hydrophobic N-alkyl groups and the nature of the solvent both play a role. For instance, in gels formed by stearate-based gelators, stronger gels were formed in long-chain triglyceride (LCT) oil compared to medium-chain triglyceride (MCT) oil, indicating that compatibility between the gelator's alkyl chains and the solvent is crucial for building a resilient network. uminho.pt A similar relationship is expected for N²,N²-Dibutyl-L-asparagine derivatives, where the conformation adopted in a given solvent will dictate the morphology of the supramolecular network and thus the mechanical and thermal properties of the bulk material.
| System | Structural Feature Investigated | Correlated Bulk Property | Finding | Reference |
|---|---|---|---|---|
| Stearate-based organogels | Gelator concentration and oil type (MCT vs. LCT) | Mechanical strength (Rheology) | Gels were stronger in LCT oil; strength increased with gelator concentration due to a more compact crystalline network. | uminho.pt |
| Dipeptide-based hydrogels | Hydrophobicity of N-terminal cap | Viscosity | Viscosity correlated with the hydrophobicity of the peptide, indicating stronger networks with increased hydrophobic interactions. | mdpi.com |
| (L)-Alanine derivative organogels | Gelator concentration | Thermal stability (DSC) | The thermal stability of the gels could be controlled by changing the gelator concentration, which affects fiber density. | researchmap.jp |
| Food-grade organogels | Lamellar d-spacing (SAXS) and crystal morphology (Microscopy) | Rheological properties | Differences in lamellar packing and crystal structure led to significant variations in the mechanical properties of the organogels. | nih.gov |
Design Principles for Tunable Supramolecular Functions
The rational design of functional materials based on N²,N²-Dibutyl-L-asparagine derivatives relies on a clear understanding of how specific molecular modifications translate into desired properties. nih.govmdpi.com The goal is to create supramolecular systems where functions such as catalytic activity, molecular recognition, or controlled release can be precisely tuned. This is achieved by strategically engineering the non-covalent interactions that govern self-assembly. acs.orgacs.org
Several key design principles, established from the broader field of supramolecular chemistry and amino acid-based materials, are applicable:
Balancing Hydrophilic and Hydrophobic Interactions : The ability of a molecule to act as a gelator depends on a fine balance between insolubility (to promote aggregation) and solubility (to prevent simple precipitation). acs.org For N²,N²-Dibutyl-L-asparagine, the hydrophilic core (carboxylic acid and primary amide) must be balanced by the hydrophobic dibutyl groups. This balance can be tuned by further chemical modification, such as esterifying the carboxylic acid or introducing other functional groups, to control its assembly in different solvents. rsc.org
Modularity and Hierarchical Assembly : Amino acid-based building blocks are modular, allowing for the easy incorporation of different functional units. mdpi.comchinesechemsoc.org For example, attaching a catalytically active group or a recognition motif to the asparagine scaffold would position that function on the surface of the self-assembled nanofibers. This hierarchical approach allows for the creation of high-density functional surfaces within the material. acs.org
Stimuli-Responsiveness : By incorporating chemical groups that respond to external stimuli (e.g., pH, light, temperature, enzymes), the self-assembled structure can be made dynamic. acs.orgmdpi.com The carboxylic acid group of the asparagine backbone is inherently pH-responsive; deprotonation at high pH would introduce electrostatic repulsion, likely leading to the disassembly of the supramolecular structure. This provides a mechanism for creating "smart" materials that can, for example, release an entrapped molecule in response to a pH change. acs.org
Stereochemical Information Transfer : As discussed in section 8.2, using the inherent chirality of L-asparagine is a powerful design principle for creating ordered, chiral environments. This is essential for applications in enantioselective processes, where the supramolecular assembly can act as a chiral scaffold or template. acs.orgacs.org
By applying these principles, N²,N²-Dibutyl-L-asparagine derivatives can be systematically engineered to form a variety of functional supramolecular materials, moving from simple structural components to active systems with tailored properties.
Advanced Methodologies in N2,n2 Dibutyl L Asparagine Research
In-situ Monitoring of Self-Assembly Processes
Understanding the pathway of self-assembly is critical, as the final properties of a material are often dictated by the kinetic and thermodynamic parameters of its formation. In-situ monitoring techniques allow researchers to observe the aggregation of N2,N2-Dibutyl-L-asparagine in real-time, providing a deeper understanding of the supramolecular polymerization mechanism. ugr.es While direct studies on this specific compound are emerging, methodologies applied to analogous self-assembling short peptides and peptide conjugates are highly relevant. ugr.esnsf.gov
The process often begins with the hydrophobic collapse of monomers in aqueous solutions, driving the initial formation of aggregates. ugr.es Techniques such as fluorescence spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and rheology are invaluable for tracking these changes. For instance, environment-sensitive fluorescent dyes can report on the formation of hydrophobic pockets within the assembling structures. ugr.es FTIR allows for the observation of changes in hydrogen bonding, which is crucial for the formation of ordered structures like beta-sheets, a common motif in the self-assembly of amino acid derivatives. Simultaneously, rheology can measure the evolution of the material's mechanical properties, such as rigidity and self-healing capacity, as the assembly proceeds from a solution to a gel state. ugr.es
Interactive Table 1: Comparison of In-situ Monitoring Techniques for Self-Assembly
This table illustrates common techniques used to monitor the self-assembly of amino acid derivatives, which are applicable to N2,N2-Dibutyl-L-asparagine.
| Technique | Parameter Monitored | Key Insights | Typical Temporal Resolution |
| Fluorescence Spectroscopy | Changes in local environment polarity; formation of specific structures (e.g., amyloid fibrils with ThT) | Onset of aggregation, formation of hydrophobic cores, kinetics of fibrillization. ugr.es | Milliseconds to Seconds |
| FTIR Spectroscopy | Secondary structure changes (e.g., random coil to β-sheet transition) via amide bond vibrations | Real-time tracking of hydrogen bond formation and secondary structure evolution. ugr.es | Seconds to Minutes |
| Circular Dichroism (CD) | Chiral organization and secondary structure content | Quantification of conformational changes during assembly. | Seconds to Minutes |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius of assembling particles | Growth of aggregates and size distribution over time. | Seconds to Minutes |
| Rheology | Viscoelastic properties (Storage Modulus G', Loss Modulus G'') | Gelation point, final gel strength, and mechanical stability development. ugr.es | Seconds to Minutes |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (enthalpy changes) | Stability of different aggregated states and influence of temperature on assembly. ugr.es | Minutes |
High-Throughput Screening for Novel Material Properties
The chemical space surrounding N2,N2-Dibutyl-L-asparagine is vast; modifications to the dibutyl groups, the asparagine backbone, or the terminal functional groups can lead to an exponential number of potential new materials. High-throughput screening (HTS) methodologies are essential for navigating this space efficiently to identify candidates with desired properties. arxiv.org
A powerful modern HTS workflow combines computational modeling with experimental validation. arxiv.org Coarse-grained molecular dynamics simulations can be used to predict the self-assembly behavior and mechanical properties, such as the Young's modulus, for thousands of virtual derivatives. arxiv.org These simulations reduce the number of required experiments by pre-selecting the most promising candidates. These candidates can then be synthesized and their properties verified using techniques like atomic force microscopy (AFM) for mechanical characterization or fluorescence-based assays for specific binding events. arxiv.orgnih.gov This combined approach not only accelerates the discovery of new materials but also deepens the fundamental understanding of sequence-property relationships in self-assembling systems. arxiv.org
Interactive Table 2: Illustrative High-Throughput Screening Data for N2,N2-Dibutyl-L-asparagine Analogs
This table provides a hypothetical example of HTS results for discovering novel hydrogelators based on the L-asparagine scaffold.
| Analog ID | Modification | Predicted Young's Modulus (kPa) arxiv.org | Experimental Critical Gelation Conc. (mM) | Morphology |
| DBA-01 | N | 15.2 | 8.5 | Fibrillar Network |
| DPA-01 | N | 11.8 | 12.1 | Short Fibers |
| DHA-01 | N | 25.6 | 4.3 | Dense Fibrillar Network |
| DBA-Phe | C-terminus: Phenylalanine | 18.9 | 6.8 | Ribbons |
| DBA-Gly | C-terminus: Glycine (B1666218) | 9.4 | 15.0 | Spherical Aggregates |
| DHA-Phe | N | 32.1 | 2.5 | Cross-linked Ribbons |
Advanced Characterization under Non-Equilibrium Conditions
The final, stable state of a self-assembled material does not always represent the full picture of its functional capabilities. Often, the assembly process involves intermediate, kinetically trapped structures that are not at thermodynamic equilibrium. researchgate.net Studying N2,N2-Dibutyl-L-asparagine under non-equilibrium conditions is crucial for understanding its formation pathways and its response to dynamic environments.
Techniques such as stopped-flow or temperature-jump spectroscopy allow for the observation of very fast kinetic processes that occur in the initial moments after triggering self-assembly (e.g., by changing pH or solvent). These methods can reveal transient intermediates that may be critical for nucleating the final structure.
Furthermore, characterization can be performed in environments that are inherently non-equilibrium, such as the gas phase. Electrospray ionization-mass spectrometry (ESI-MS) can be used to transfer molecular complexes from solution into the gas phase, allowing for the study of their intrinsic properties and chiral distinctions without interference from solvent. acs.org This provides fundamental data on the interactions driving the very first steps of aggregation. Characterizing the material's response to continuous external stress, such as shear force in a rheometer, also falls under non-equilibrium analysis and is vital for applications where mechanical stability is required.
Interactive Table 3: Characterization of N2,N2-Dibutyl-L-asparagine Aggregates: Equilibrium vs. Non-Equilibrium States
This table contrasts the properties of molecular assemblies at the final stable state versus transient, non-equilibrium states.
| Parameter | Non-Equilibrium Condition (e.g., <1 sec after pH jump) | Equilibrium Condition (e.g., 24 hours) | Rationale/Insight |
| Aggregate Structure | Small oligomers, disordered | Long, ordered fibrils | Reveals nucleation and growth mechanism. |
| Secondary Structure (FTIR) | Predominantly random coil | High β-sheet content | Tracks the timeline of conformational ordering. ugr.es |
| Average Aggregate Size (DLS) | 5 - 20 nm | > 500 nm | Differentiates initial nucleation from subsequent elongation. |
| Viscosity | Near that of solvent | High (gel-like) | Defines the kinetics of gelation. |
| Gas-Phase Complex (ESI-MS) | [M+H]⁺, [2M+H]⁺ | Not applicable | Shows intrinsic dimerization affinity absent solvent effects. acs.org |
Future Research Directions and Emerging Applications of N2,n2 Dibutyl L Asparagine
Development of Responsive Supramolecular Materials
The unique molecular structure of N2,N2-Dibutyl-L-asparagine, featuring a chiral L-asparagine core with two butyl chains attached to the amide nitrogen, suggests a potential for self-assembly into ordered supramolecular structures. The interplay between the hydrophilic amino acid headgroup and the hydrophobic butyl tails could drive the formation of micelles, vesicles, or hydrogels in aqueous environments.
Future research could explore the responsiveness of these potential supramolecular assemblies to external stimuli. For instance, changes in pH could alter the protonation state of the carboxylic acid and amine groups, thereby influencing the electrostatic interactions and potentially triggering a disassembly or morphological transition of the supramolecular structure. Similarly, temperature variations could affect the hydrophobic interactions of the butyl chains, leading to thermoresponsive behavior. The introduction of specific ions could also be investigated for their ability to coordinate with the asparagine moiety and modulate the self-assembly process.
Table 1: Hypothetical Stimuli-Responsive Behavior of N2,N2-Dibutyl-L-asparagine-Based Supramolecular Materials
| Stimulus | Potential Response Mechanism | Potential Application |
| pH | Alteration of electrostatic interactions through protonation/deprotonation of amino and carboxyl groups. | pH-triggered drug release systems. |
| Temperature | Modulation of hydrophobic interactions of the butyl chains. | Thermoresponsive gels for cell culture. |
| Ions | Coordination with the asparagine residue, leading to changes in assembly. | Ion-selective sensors. |
Integration into Smart Systems and Devices
Building upon the potential for responsive behavior, N2,N2-Dibutyl-L-asparagine could be a candidate for integration into smart systems and devices. If this compound can form stable, stimuli-responsive hydrogels, these could be engineered into soft actuators or sensors. For example, a hydrogel that swells or shrinks in response to a specific analyte could be used to create a simple visual sensor or a microfluidic valve.
The piezoelectric properties inherent in many crystalline amino acid structures could also be a fruitful area of investigation. If crystalline forms of N2,N2-Dibutyl-L-asparagine can be grown, their ability to generate an electrical charge in response to mechanical stress could be harnessed for applications in energy harvesting or as highly sensitive pressure sensors. Research would need to focus on controlling the crystallization process to optimize the desired piezoelectric response.
Exploration in Bio-inspired Material Design
The inherent biocompatibility of amino acids makes N2,N2-Dibutyl-L-asparagine an attractive building block for bio-inspired materials. The dibutyl substitution introduces a hydrophobic element that could mimic the hydrophobic domains of proteins, potentially enabling interactions with cell membranes or other biological structures.
Future studies could investigate the use of N2,N2-Dibutyl-L-asparagine in the design of materials that mimic the extracellular matrix. By co-assembling with other biomolecules, it might be possible to create scaffolds for tissue engineering that present specific chemical and physical cues to cells. Furthermore, the chiral nature of the L-asparagine core could be exploited to create materials with stereospecific recognition capabilities, for instance, in chiral separation applications or as substrates for stereoselective catalysis. The design of such bio-inspired materials would draw on nature's use of precisely arranged amino acid residues to achieve complex functions.
Table 2: Potential Bio-inspired Applications of N2,N2-Dibutyl-L-asparagine
| Bio-inspired Concept | Potential Application Area | Research Focus |
| Protein Mimicry | Drug delivery, cell surface engineering | Investigating interactions with lipid bilayers and membrane proteins. |
| Extracellular Matrix Analogs | Tissue engineering, regenerative medicine | Co-assembly with biopolymers to form biocompatible scaffolds. |
| Chiral Recognition | Chiral separations, asymmetric catalysis | Development of materials with stereospecific binding sites. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
